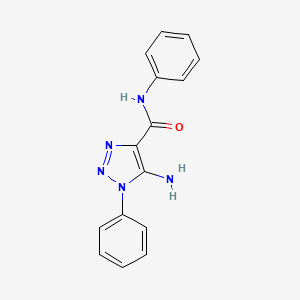

5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the reaction of hydrazine hydrate with benzaldehyde to form a hydrazone intermediate. This intermediate is then reacted with phenyl isocyanate to form the desired triazole compound . The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine derivative.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide serves as a fundamental building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations enables chemists to develop novel compounds with tailored properties .

Biology

Research has indicated that this compound exhibits potential as an enzyme inhibitor. In particular, studies have focused on its activity against Trypanosoma cruzi, the causative agent of Chagas' disease. A series of derivatives based on this compound demonstrated enhanced potency and metabolic stability in preclinical models .

Case Study: Chagas' Disease Treatment

A study utilized phenotypic high-content screening to identify derivatives of this compound that effectively suppressed parasite burden in mouse models. This highlights the compound's potential as a lead candidate for developing safer treatments for Chagas' disease .

Medicine

The medicinal applications of this compound are particularly promising. Research has explored its anticancer properties and antimicrobial activity. The compound's structural features allow it to interact with biological targets effectively.

Anticancer Activity

Several studies have reported on the anticancer potential of triazole derivatives. For instance, compounds derived from this compound have shown cytotoxic effects against various cancer cell lines .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for incorporation into polymers and other advanced materials.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. For instance, it may inhibit the activity of enzymes involved in cancer cell proliferation or microbial growth .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazole: Another triazole derivative with similar biological activities.

1,3-Diphenyl-1H-pyrazole: Shares structural similarities and is used in similar applications.

Imidazole: A five-membered heterocyclic compound with diverse biological activities

Uniqueness

5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various enzymes and receptors makes it a valuable compound in medicinal chemistry.

Actividad Biológica

5-amino-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole class, which is recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis. For instance, studies have shown that compounds with a similar triazole core can effectively inhibit the growth of breast cancer cells (MDA-MB-231) and other cancer types such as lung and colorectal cancers .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 10.0 | Induction of apoptosis |

| 3-amino-1,2,4-triazole | Various | 5.0 | Antiangiogenic activity |

| 1,2,4-Triazole derivative | Lung cancer | 15.0 | Microtubule destabilization |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. The triazole ring system is known to enhance the activity against various bacterial and fungal strains. Preliminary studies suggest that derivatives of this compound can inhibit the growth of pathogenic microorganisms effectively .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, making it a candidate for developing inhibitors against specific enzymes involved in disease processes .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in preclinical models:

- Study on MDA-MB-231 Cells : A study demonstrated that treatment with this compound led to significant morphological changes indicative of apoptosis at concentrations as low as 10 µM. The compound enhanced caspase-3 activity by up to 57% compared to control groups .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL .

Mechanistic Insights

Mechanistic studies reveal that the biological activity of this compound may be attributed to its ability to form stable complexes with target proteins and enzymes. This interaction can disrupt normal cellular functions leading to cell death in cancerous cells or inhibition of microbial growth.

Propiedades

IUPAC Name |

5-amino-N,1-diphenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c16-14-13(15(21)17-11-7-3-1-4-8-11)18-19-20(14)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISAYSFLADZYTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.